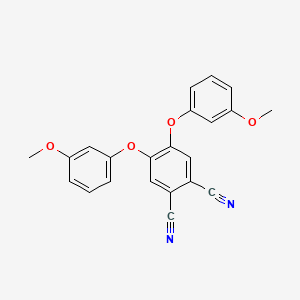

4,5-bis(3-methoxyphenoxy)phthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(3-methoxyphenoxy)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-25-17-5-3-7-19(11-17)27-21-9-15(13-23)16(14-24)10-22(21)28-20-8-4-6-18(12-20)26-2/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTIWRIKAZJKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Bis 3 Methoxyphenoxy Phthalonitrile and Its Analogues

Nucleophilic Aromatic Substitution Routes

The cornerstone of synthesizing 4,5-bis(3-methoxyphenoxy)phthalonitrile and its analogues is the nucleophilic aromatic substitution (SNAr) pathway. This approach typically involves the displacement of a leaving group, such as a halogen or a nitro group, from the phthalonitrile (B49051) core by a nucleophile, in this case, the substituted phenoxide.

Reaction of Halogenated Phthalonitriles with Substituted Phenols

A prevalent and effective method for preparing 4,5-disubstituted phthalonitriles involves the reaction of a di-halogenated phthalonitrile with a substituted phenol (B47542) in the presence of a base. umich.edu The most common starting material for this reaction is 4,5-dichlorophthalonitrile (B145054), which provides two reactive sites for substitution. umich.edusemanticscholar.org

The general reaction scheme involves the deprotonation of the substituted phenol by a base to form a more nucleophilic phenoxide anion. This anion then attacks the electron-deficient aromatic ring of the phthalonitrile at the positions occupied by the halogen atoms, leading to their displacement and the formation of an ether linkage.

For the synthesis of this compound, 4,5-dichlorophthalonitrile is reacted with 3-methoxyphenol (B1666288). The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the SNAr mechanism.

Influence of Catalysts and Base Systems on Reaction Efficiency and Selectivity

The choice of base is critical for the successful synthesis of phthalonitrile derivatives via nucleophilic aromatic substitution. semanticscholar.org Anhydrous potassium carbonate (K2CO3) is a widely used base due to its moderate reactivity, which is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. semanticscholar.orgnih.gov The use of a large excess of potassium carbonate is common to drive the reaction to completion. semanticscholar.org

Other base systems, such as sodium hydride (NaH) or potassium tert-butoxide, can also be employed. However, these stronger bases may lead to lower selectivity and the formation of byproducts. The efficiency of the reaction is significantly enhanced by the in situ formation of the highly nucleophilic phenoxide.

While these reactions are often base-mediated, the term "catalyst" in this context can sometimes refer to phase-transfer catalysts, which can be beneficial when dealing with reactants of differing solubility. However, for the synthesis of this compound, the use of a suitable polar aprotic solvent generally circumvents the need for such catalysts.

Optimization of Solvent Systems and Reaction Conditions for Yield Enhancement

The selection of an appropriate solvent is paramount for achieving high yields in the synthesis of this compound. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are preferred because they can effectively solvate the potassium phenoxide intermediate, thereby increasing its nucleophilicity. semanticscholar.orgnih.gov

Reaction temperature and time are also crucial parameters that require optimization. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. For instance, a reaction of 4-nitrophthalonitrile (B195368) with 3-methoxyphenol in DMF with potassium carbonate was stirred at 353–363 K (80-90 °C) for 2.5 hours. nih.gov Similar conditions can be inferred for the reaction with 4,5-dichlorophthalonitrile. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Below is a table summarizing typical reaction conditions for the synthesis of related phenoxy-substituted phthalonitriles, which can be adapted for the synthesis of this compound.

| Phthalonitrile Precursor | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Nitrophthalonitrile | 3-Methoxyphenol | K2CO3 | DMF | 80-90 | 2.5 | 89 |

| 4,5-Dichlorophthalonitrile | 5-isopropyl-2-methylphenol | - | DMSO | 60 | - | - |

| 4-Nitrophthalonitrile | 2-isopropyl-5-methylcyclohexanol | K2CO3 | DMF | 40 | - | - |

Diversification of Precursor Synthesis for Advanced Phthalonitrile Monomers

The versatility of the nucleophilic aromatic substitution reaction allows for the synthesis of a wide array of advanced phthalonitrile monomers. By varying the substituents on the phenol, the properties of the resulting phthalonitrile, and subsequently the final polymer, can be tailored. For instance, the introduction of bulky groups can enhance the solubility of the resulting phthalocyanines. mdpi.com

Furthermore, starting with different halogenated or nitrated phthalonitriles can lead to isomers with distinct properties. While 4,5-disubstituted phthalonitriles are common, 3,4- or 3,5-disubstituted analogues can also be synthesized, offering different geometries for polymerization and metal complexation. The synthesis of 4-(3-methoxyphenoxy)phthalonitrile has been reported from 4-nitrophthalonitrile and 3-methoxyphenol. nih.gov A similar approach using 3-nitrophthalonitrile (B1295753) could yield the corresponding 3-substituted isomer.

Isolation and Purification Protocols for High-Purity Research Intermediates

Obtaining high-purity this compound is crucial for its use in polymerization and the synthesis of well-defined phthalocyanines. The purification process typically begins after the reaction is complete.

The reaction mixture is often cooled and then poured into a large volume of an aqueous solution, such as a sodium chloride solution, to precipitate the crude product. nih.gov The precipitate is then collected by filtration.

Recrystallization is a common and effective method for purifying the crude phthalonitrile. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a related compound, 4-(3-methoxyphenoxy)phthalonitrile, recrystallization was performed from a 50% aqueous 2-propanol solution. nih.gov Another technique involves the vapor diffusion of a poor solvent (like ethanol) into a solution of the compound in a good solvent (like toluene). nih.gov

For more volatile impurities, column chromatography or distillation under reduced pressure can be employed. epo.orggoogle.com The purity of the final product should be verified by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 4,5 Bis 3 Methoxyphenoxy Phthalonitrile

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Analysis of Functional Groups

Specific FTIR data for 4,5-bis(3-methoxyphenoxy)phthalonitrile is not available in the reviewed literature. A theoretical analysis would predict characteristic absorption bands for the functional groups present:

C≡N (Nitrile): A sharp, medium-intensity band is expected in the range of 2220-2240 cm⁻¹.

C-O-C (Aryl Ether): Strong, characteristic bands corresponding to asymmetric and symmetric stretching would appear in the 1250-1000 cm⁻¹ region.

C=C (Aromatic): Multiple sharp bands of varying intensity would be present in the 1600-1450 cm⁻¹ region.

=C-H (Aromatic): Stretching vibrations would be observed above 3000 cm⁻¹.

C-H (Methoxy): Stretching and bending vibrations for the methyl group would be expected around 2950-2850 cm⁻¹ and 1450 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignments

Experimental ¹H NMR data for this compound is not available. A predicted spectrum would show distinct signals for the protons on the central phthalonitrile (B49051) ring, the two equivalent methoxy (B1213986) groups, and the protons on the meta-substituted phenoxy rings. The chemical shifts and coupling patterns would be unique to this specific substitution pattern.

Carbon-13 (¹³C) NMR for Backbone and Substituent Characterization

No experimental ¹³C NMR data has been reported for this compound. A ¹³C NMR spectrum would be crucial for confirming the carbon skeleton, showing distinct signals for the nitrile carbons, the ether-linked aromatic carbons, the methoxy carbons, and the other aromatic carbons in their unique chemical environments.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Without fundamental ¹H and ¹³C NMR data, a discussion of advanced NMR techniques (such as COSY, HSQC, HMBC, or NOESY) is purely speculative. These techniques would be invaluable for unambiguously assigning all proton and carbon signals and for elucidating the through-bond and through-space correlations that define the molecule's three-dimensional structure and preferred conformation in solution.

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy is a cornerstone for characterizing the optical behavior of organic molecules. It probes the electronic transitions between different energy levels within the molecule upon absorption of electromagnetic radiation, providing insights into its potential for applications in optics and photonics.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, this technique reveals electronic transitions, primarily π → π* transitions within the benzene (B151609) and phthalonitrile ring systems. Phthalonitrile derivatives typically exhibit characteristic absorption bands in the UV region. nih.gov The spectrum is expected to show intense absorption bands, and the position and intensity of these bands are influenced by the solvent environment. Although a specific spectrum for this compound is not available, related compounds show distinct absorption patterns that can be used for characterization. nih.govresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Phthalonitrile Derivatives in Dichloromethane (DCM)

| Transition Type | Expected λ_max (nm) | Molar Extinction Coefficient (log ε) |

|---|---|---|

| π → π* (Soret-like band) | ~310 - 350 | ~4.5 - 4.8 |

Note: The data in this table are representative values based on the analysis of similar phthalonitrile structures and are intended for illustrative purposes.

Fluorescence spectroscopy is employed to investigate the photophysical properties of a molecule by analyzing the light it emits after being excited to a higher electronic state. This analysis provides data on fluorescence quantum yields (Φ_F) and excited-state lifetimes (τ_F), which are crucial for assessing a material's potential in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe. Phthalonitrile derivatives themselves are often weakly fluorescent, but they are key precursors to highly luminescent phthalocyanine (B1677752) macrocycles. nih.gov The study of the precursor's fluorescence provides baseline data for understanding the photophysical changes that occur upon macrocyclization. The fluorescence quantum yield is typically calculated using a reference standard, such as zinc phthalocyanine. nih.gov

Table 2: Expected Photophysical Properties in Dimethylformamide (DMF)

| Parameter | Symbol | Expected Value | Unit |

|---|---|---|---|

| Fluorescence Emission Maximum | λ_em | ~380 - 450 | nm |

| Fluorescence Quantum Yield | Φ_F | < 0.1 | - |

Note: These values are typical for aromatic precursors and are presented as an estimation for this compound based on data from related compounds. nih.gov

Mass Spectrometry for Molecular Mass and Structural Fragments

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₂₂H₁₆N₂O₄, HRMS can confirm the molecular formula by matching the experimental mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). The technique would likely detect the protonated molecular ion, [M+H]⁺, or other adducts depending on the ionization method used (e.g., Electrospray Ionization - ESI).

Table 3: Calculated Molecular Mass Data for C₂₂H₁₆N₂O₄

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₆N₂O₄ |

| Monoisotopic Mass | 372.1110 u |

| Average Mass | 372.3736 u |

| Expected [M+H]⁺ ion | 373.1188 u |

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique well-suited for analyzing molecules, including precursors for polymers and macrocycles, with minimal fragmentation. nih.govresearchgate.net In a MALDI-TOF (Time-of-Flight) analysis of this compound, the compound would be co-crystallized with a matrix and irradiated with a laser. This process would primarily generate intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight. While MALDI is a soft ionization method, some fragmentation can occur, potentially leading to the cleavage of the ether linkages, which would provide additional structural information. The mass spectra of related phthalonitrile derivatives have successfully confirmed their proposed structures through the identification of their molecular ion peaks. nih.govresearchgate.net

X-ray Crystallography for Solid-State Architecture

While the crystal structure for this compound has not been reported, a detailed crystallographic analysis of its positional isomer, 4,5-bis(4-methoxyphenoxy)phthalonitrile (C₂₂H₁₆N₂O₄), is available and provides invaluable insight into the likely structural characteristics. researchgate.netnih.gov The study reveals that the molecule crystallizes in the monoclinic space group P2₁/c. researchgate.netnih.gov The central phthalonitrile core is essentially planar, while the two phenoxy groups are oriented at significant dihedral angles relative to this central ring. nih.gov The crystal packing is primarily stabilized by van der Waals interactions. nih.gov

Table 4: Crystallographic Data for the Isomer 4,5-bis(4-methoxyphenoxy)phthalonitrile

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₁₆N₂O₄ | nih.gov |

| Formula Weight | 372.37 | nih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2₁/c | researchgate.netnih.gov |

| a (Å) | 13.7614 (2) | nih.gov |

| b (Å) | 10.4926 (1) | nih.gov |

| c (Å) | 14.0701 (2) | nih.gov |

| β (°) | 112.551 (1) | nih.gov |

| Volume (ų) | 1876.28 (4) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Calculated Density (Mg m⁻³) | 1.318 | nih.gov |

| Dihedral Angle 1 (Central Ring / Phenoxy Ring) (°) | 85.39 (5) | nih.gov |

Note: The data in this table pertains to the isomer 4,5-bis(4-methoxyphenoxy)phthalonitrile as determined by single-crystal X-ray diffraction.

In-depth Analysis of this compound Remains Elusive Due to Lack of Specific Research Data

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research focused on the chemical compound This compound . Despite extensive searches for its synthesis, characterization, and structural analysis, no dedicated scholarly articles, crystallographic data, or computational studies for this precise isomer were identified.

The investigation sought to provide a detailed report on the advanced spectroscopic and structural elucidation of this compound, as per a structured outline. However, the foundational data required to populate sections on single-crystal X-ray diffraction (SCXRD), intermolecular interactions—including hydrogen bonding and π-π stacking—and computational chemistry studies are not available in the public domain for this specific molecule.

While research exists for structurally related isomers, such as 4,5-bis(4-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile , the strict focus on the "3-methoxy" substituted isomer at both the 4 and 5 positions of the phthalonitrile core prevents the use of this related data. The precise placement of the methoxy groups significantly influences the molecule's geometry, crystal packing, and electronic properties, making extrapolation from other isomers scientifically unsound for a report dedicated solely to this compound.

For instance, studies on 4,5-bis(4-methoxyphenoxy)phthalonitrile detail its crystal structure, revealing that the packing is primarily governed by van der Waals interactions. researchgate.netnih.gov In contrast, the analysis of 4-(3-methoxyphenoxy)phthalonitrile indicates that its crystal structure is stabilized by a combination of π-π stacking and weaker hydrogen bonds. nih.govresearchgate.net These differences underscore the importance of specific data for the target compound.

Without primary data from techniques such as single-crystal X-ray diffraction or computational analyses like Density Functional Theory (DFT) for this compound, any attempt to generate the requested detailed scientific article would be speculative and fall outside the bounds of established scientific findings.

Therefore, until research specifically addressing the synthesis and detailed characterization of this compound is published, a scientifically accurate and detailed article focusing solely on this compound cannot be produced.

Computational Chemistry and Quantum Mechanical Studies

Prediction of Spectroscopic Parameters and Conformational Preferences

To gain deeper insights into the three-dimensional structure and spectroscopic behavior of this compound, computational chemistry methods, particularly Density Functional Theory (DFT), are employed. These theoretical calculations allow for the prediction of various spectroscopic parameters and the identification of stable conformational isomers.

Conformational Preferences

The conformational landscape of this compound is primarily defined by the rotation around the ether linkages (C-O bonds) connecting the phenoxy groups to the central phthalonitrile core. Theoretical calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the potential energy surface associated with these rotations.

Studies on structurally similar substituted phthalonitriles have shown that multiple stable conformers can exist, differing in the mutual orientation of the substituent groups relative to the phthalonitrile plane. For this compound, the key dihedral angles are C(phthalonitrile)–C(phthalonitrile)–O–C(phenoxy) and C(phthalonitrile)–O–C(phenoxy)–C(phenoxy). The calculations aim to identify the lowest energy conformers, which represent the most probable shapes of the molecule.

The flexibility of the two methoxyphenoxy side chains allows for several possible spatial arrangements. These conformers are typically very close in energy, and the global minimum energy structure represents the most stable conformation. The relative energies of other conformers can indicate the likelihood of their existence at room temperature. For analogous molecules, the energy difference between conformers can be less than 1 kcal/mol, suggesting that a mixture of conformations may be present in a given sample.

Table 1: Predicted Relative Energies and Key Dihedral Angles of Hypothetical Conformers of this compound (Note: This table is illustrative and based on typical findings for similar compounds in the absence of specific published data for the title compound.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-C-O-C) | Dihedral Angle 2 (°C-C-O-C) |

| 1 | 0.00 | 75.2 | -74.8 |

| 2 | 0.45 | 76.1 | 178.5 |

| 3 | 0.89 | -75.5 | -177.9 |

Prediction of Spectroscopic Parameters

Once the optimized molecular geometry of the most stable conformer is determined, theoretical calculations can predict its spectroscopic properties. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of the compound.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated for the optimized structure. These calculated frequencies correspond to the fundamental modes of vibration within the molecule. By comparing the predicted infrared (IR) and Raman spectra with experimental data, a detailed assignment of the observed vibrational bands to specific functional groups and types of motion (e.g., stretching, bending) can be achieved. For instance, the characteristic C≡N stretching frequency of the nitrile groups, the C-O-C ether stretches, and the various aromatic C-H and C=C vibrations can be precisely assigned.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative. Predicted values are typical outcomes from DFT calculations for similar molecules, and experimental values are based on general ranges for these functional groups.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| C≡N Stretch | 2235 | 2220-2240 |

| Ar-O-C Asymmetric Stretch | 1250 | 1230-1270 |

| Ar-O-C Symmetric Stretch | 1045 | 1020-1060 |

| C-H Aromatic Stretch | 3070 | 3050-3100 |

| C=C Aromatic Stretch | 1590 | 1580-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical shielding tensor values for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., Tetramethylsilane - TMS). Comparing the predicted chemical shifts with the experimental NMR spectrum aids in the definitive assignment of each proton and carbon signal to its specific position within the molecular structure. This is particularly useful for unambiguously assigning the signals of the aromatic protons and carbons on the different rings.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: This table is illustrative and based on typical findings for similar compounds in the absence of specific published data for the title compound.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (Phthalonitrile) | 7.45 | - |

| C (Phthalonitrile, C-CN) | - | 112.5 |

| C (Phthalonitrile, C-O) | - | 150.2 |

| C (Nitrile, C≡N) | - | 116.8 |

| H (Phenoxy, ortho to OCH₃) | 6.80 | - |

| H (Phenoxy, para to OCH₃) | 7.25 | - |

| C (Phenoxy, C-O) | - | 158.9 |

| C (Phenoxy, C-OCH₃) | - | 160.5 |

| C (Methoxy, OCH₃) | - | 55.8 |

| H (Methoxy, OCH₃) | 3.85 | - |

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectrum. These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis of the molecular orbitals involved in these electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) provides insight into the nature of the electronic excitations, such as π→π* or n→π* transitions. This information is crucial for understanding the photophysical properties of the molecule.

Polymerization and Macrocyclization Pathways from 4,5 Bis 3 Methoxyphenoxy Phthalonitrile

Phthalocyanine (B1677752) Formation via Cyclotetramerization

Phthalocyanines are large, aromatic macrocycles structurally related to porphyrins, and they are synthesized from phthalonitrile (B49051) precursors. nih.gov The introduction of substituents onto the phthalonitrile starting material allows for the tuning of the resulting phthalocyanine's properties, such as solubility and aggregation behavior. mdpi.com The synthesis of phthalocyanines from 4,5-bis(3-methoxyphenoxy)phthalonitrile involves the linking of four monomer units to form the characteristic tetrapyrrolic ring system.

The formation of metal-free phthalocyanines from phthalonitrile precursors can be achieved through self-condensation in the presence of a strong base in a high-boiling point solvent. A common method involves heating the phthalonitrile monomer in a solvent like n-amyl alcohol with a reagent such as lithium. researchgate.net The alcohol acts as a proton source during the multi-step reaction, which proceeds through reactive intermediates to form the stable, metal-free phthalocyanine macrocycle. Following the reaction, the product can be isolated and purified from the reaction mixture.

A more prevalent method for phthalocyanine synthesis is metal-templated cyclization, where a metal salt acts as a template, organizing the four phthalonitrile units around a central metal ion. This approach is widely used to produce a variety of metallophthalocyanines. The reaction is typically carried out by heating the this compound precursor with a metal salt, such as the acetate (B1210297) or chloride salt of a divalent metal like zinc (Zn), cobalt (Co), or palladium (Pd). researchgate.netresearchgate.net The reaction is often facilitated by a high-boiling solvent, such as N,N-dimethylformamide (DMF), and a catalytic amount of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The resulting metallophthalocyanine complexes often exhibit good solubility in common organic solvents like chloroform, toluene, and DMSO. researchgate.net

| Synthesis Method | Reagents | Typical Conditions | Product |

| Self-Condensation | Lithium, n-amyl alcohol | Heat to 160 °C researchgate.net | Metal-Free Phthalocyanine |

| Metal-Templated | Metal Acetate (e.g., Zn(OAc)₂, Co(OAc)₂), DBU, DMF | Heat to 150-160 °C researchgate.net | Metallophthalocyanine (e.g., ZnPc, CoPc) |

This table presents generalized conditions based on syntheses of similar phthalocyanine compounds.

When unsymmetrically substituted phthalonitriles (e.g., 3- or 4-monosubstituted derivatives) are used as precursors, the cyclotetramerization reaction typically yields a mixture of four different constitutional isomers (C₄ₕ, D₂ₕ, C₂ᵥ, and Cₛ symmetry). mdpi.com The separation of these isomers can be challenging. However, the use of a symmetrically substituted precursor like this compound provides a significant advantage. Because the two substituents are identical and located at the 4 and 5 positions, the cyclotetramerization of this monomer leads to the formation of a single, well-defined regioisomer. nih.gov This structural uniformity is crucial for applications where consistent and predictable properties are essential.

Thermosetting Resin Development

Phthalonitrile monomers can be thermally cured to produce high-performance thermosetting polymers, which are valued for their exceptional thermal stability, flame resistance, and mechanical properties. sci-hub.seresearchgate.net The curing process transforms the low-molecular-weight monomer into a densely cross-linked network polymer.

The thermal polymerization of this compound is a complex process involving the reaction of its cyano (-C≡N) groups to form a highly cross-linked network. The final structure of the cured resin is not monolithic but rather a combination of several different heterocyclic structures formed through competing reaction pathways. The distribution of these structures is highly dependent on the curing temperature and conditions. mdpi.com

Phthalocyanine Formation : At lower curing temperatures, typically in the range of 200–260 °C, the primary reaction is the cyclotetramerization of four nitrile groups to form stable phthalocyanine rings. mdpi.com These rings act as cross-linking points within the developing polymer network.

Triazine Formation : As the curing temperature increases, the cyclotrimerization of three nitrile groups to form six-membered triazine rings becomes a more significant reaction pathway. mdpi.commdpi.com This contributes to a higher cross-link density in the final thermoset.

Isoindoline (B1297411)/Imine Formation : Other polymerization reactions can also occur, leading to the formation of isoindoline structures and linear polyimine chains. mdpi.commdpi.com

Pyrolysis gas chromatography-mass spectrometry studies on related phthalonitrile systems have confirmed the formation of triazine and isoindoline structures during high-temperature curing. mdpi.com The interplay between these different cross-linking reactions ultimately defines the thermal and mechanical properties of the resulting polymer.

| Curing Temperature Range | Predominant Network Structure(s) |

| Low (~200-260 °C) | Phthalocyanine Rings mdpi.com |

| High (>260 °C) | Triazine Rings, Isoindoline/Imine Structures mdpi.commdpi.com |

This table illustrates the general temperature-dependent formation of network structures during the curing of phthalonitrile resins.

The polymerization of neat phthalonitrile monomers often requires high temperatures and long reaction times. mdpi.com To improve processing efficiency and lower the curing temperature, various catalytic additives are often incorporated into the resin formulation. These additives work by initiating the polymerization of the nitrile groups at lower energy thresholds.

Commonly used curing agents include aromatic amines, such as 1,3-bis(3-aminophenoxy)benzene (B75826) (m-APB). researchgate.net The amine groups act as nucleophiles, attacking the electrophilic carbon of the nitrile group and initiating a cascade of reactions that lead to the formation of the cross-linked network. mdpi.com The presence of these curing agents can significantly accelerate the curing speed and lower the onset temperature of the exothermic curing reaction. mdpi.com

Design of Self-Promoted and Accelerated Curing Systems

The inherent reactivity of the nitrile groups in phthalonitrile monomers typically necessitates high temperatures or the addition of a curing agent to initiate polymerization. However, the design of self-promoting or accelerated curing systems is a key area of research to enhance processability and reduce curing temperatures. For phthalonitrile resins, this is often achieved by incorporating functional groups that can catalyze the curing reaction.

While specific studies on the self-promoted curing of this compound are not extensively detailed in publicly available literature, the principles can be extrapolated from research on analogous phthalonitrile systems. The introduction of moieties such as primary or secondary amines, or phenolic hydroxyl groups into the monomer structure can facilitate a self-promoted curing process. researchgate.netmdpi.com These functional groups can initiate the cyclotrimerization of the nitrile groups to form triazine rings or promote the formation of phthalocyanine and isoindoline structures, which constitute the cross-linked network. mdpi.com

In the absence of inherent promoting groups on this compound, accelerated curing is achieved through the addition of curing agents. Aromatic amines and phenols are commonly employed for this purpose. For instance, compounds like 4,4'-diaminodiphenyl sulfone (DDS) have been shown to be effective hardeners for branched phthalonitrile resins, with the curing reaction being controlled by both chemical kinetics and diffusion. researchgate.net The selection of an appropriate curing agent and its concentration is critical to controlling the onset of polymerization and the final properties of the cured resin.

Reaction Kinetics and Mechanistic Pathways of Polymerization

Understanding the reaction kinetics and mechanistic pathways is fundamental to controlling the polymerization process and tailoring the final material properties. This involves studying the rate of reaction, the influence of temperature, and the evolution of the polymer network structure.

Rheological analysis is a powerful tool for characterizing the curing process of thermosetting resins. It provides crucial information on the viscosity changes as a function of temperature and time, defining the material's processing window—the range of temperatures and times over which the resin can be shaped and molded before it solidifies.

A hypothetical rheological profile for this compound would likely show an initial decrease in viscosity upon heating as the monomer melts, followed by a sharp increase as polymerization and cross-linking begin. The temperature at which this viscosity increase occurs is a key parameter for defining the upper limit of the processing window.

Table 1: Representative Processing Window Data for Phthalonitrile Monomers

| Phthalonitrile Monomer | Melting Point (°C) | Curing Onset (°C) | Processing Window (°C) | Reference |

| 1,2-bis(3,4-dicyanophenoxy) benzene (B151609) (o-BDB) | 165 | ~220 | ~55 | researchgate.netrsc.org |

| 1,3-bis(3,4-dicyanophenoxy) benzene (m-BDB) | 185 | ~230 | ~45 | researchgate.netrsc.org |

| Bisphenol A based phthalonitrile | 89 | 235 | 146 | researchgate.net |

| DPTP Monomer | 61 | ~231 | ~170 | mdpi.com |

This table presents data for analogous compounds to illustrate typical processing window values for phthalonitrile resins.

In situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for monitoring the chemical transformations that occur during the polymerization of phthalonitrile resins in real-time. By tracking the changes in characteristic infrared absorption bands, it is possible to follow the consumption of the nitrile groups and the formation of various cross-linked structures.

During the curing of phthalonitrile monomers, the characteristic absorption peak of the nitrile group (C≡N) is typically observed around 2230 cm⁻¹. As polymerization proceeds, the intensity of this peak decreases. Concurrently, new peaks corresponding to the formation of triazine rings, phthalocyanine structures, and isoindoline linkages appear. mdpi.com For instance, the formation of triazine rings can be identified by the appearance of absorption bands around 1520 cm⁻¹ and 1360 cm⁻¹. mdpi.com Phthalocyanine ring formation is associated with peaks in the regions of 1010-1080 cm⁻¹ and around 3218 cm⁻¹. mdpi.com

While a specific in-situ FTIR study on this compound is not available in the reviewed literature, the general methodology would involve heating the monomer in the spectrometer and recording spectra at regular intervals. This would allow for the construction of a kinetic profile of the polymerization by plotting the disappearance of the nitrile peak and the appearance of the product peaks as a function of time and temperature. This data is crucial for understanding the reaction mechanism and optimizing the curing cycle. mdpi.commdpi.com

Derivatization and Functionalization Strategies of Phthalonitrile Structures

Synthesis of Asymmetrically Substituted Phthalonitrile (B49051) Precursors

The synthesis of asymmetrically substituted phthalonitriles is a key strategy for fine-tuning the properties of the resulting polymers. Unlike their symmetric counterparts, which can lead to highly crystalline and often intractable materials, asymmetric structures can disrupt packing and improve processability.

Statistical condensation is a common method for preparing asymmetrically substituted phthalocyanines, which are synthesized from phthalonitrile precursors. This involves the reaction of two different phthalonitriles, leading to a mixture of products. researchgate.net For instance, the co-cyclotetramerization of a substituted phthalonitrile with an unsubstituted one can yield a mixture of phthalocyanine (B1677752) analogues, from which the desired asymmetrically substituted product must be isolated. researchgate.net

Solid-phase synthesis offers a more controlled approach to obtaining pure asymmetrically substituted phthalocyanines. In this method, one phthalonitrile precursor is attached to a solid support, such as a polymer resin, and then reacted with an excess of a different phthalonitrile in solution. This technique allows for the easy removal of the symmetrically substituted by-product, which remains in the solution, while the desired asymmetric product is cleaved from the solid support in a subsequent step. researchgate.netacs.org This method has been successfully employed using a polyethylene (B3416737) glycol (PEG)-based support with a Wang-type linker for the synthesis of monohydroxylated, oligoethylene glycol-substituted phthalocyanines. researchgate.net

Another strategy involves the use of a subphthalocyanine (B1262678) ring-expansion method. This technique is particularly useful for the synthesis of AB3-type phthalocyanines, where three of the isoindole units are identical and one is different. The condensation of a diiminoisoindoline with a subphthalocyanine can selectively produce the desired asymmetrically substituted phthalocyanine. researchgate.net

The synthesis of the phthalonitrile precursors themselves often involves nucleophilic aromatic substitution reactions. For example, a di-substituted starting material, such as 4,5-dichlorophthalonitrile (B145054) or 4,5-nitrophthalonitrile, can be reacted with different nucleophiles in a stepwise manner to introduce two different substituents. figshare.commdpi.com The challenge lies in controlling the regioselectivity of the reaction to obtain the desired isomer.

| Synthetic Strategy for Asymmetric Phthalonitriles | Description | Key Advantages | References |

| Statistical Condensation | Co-cyclotetramerization of two different phthalonitrile precursors. | Simple, one-pot reaction. | researchgate.net |

| Solid-Phase Synthesis | One precursor is attached to a solid support and reacted with a second precursor in solution. | High purity of the final product, simplified purification. | researchgate.netacs.org |

| Subphthalocyanine Ring-Expansion | Condensation of a diiminoisoindoline with a subphthalocyanine. | Selective synthesis of AB3-type phthalocyanines. | researchgate.net |

| Stepwise Nucleophilic Aromatic Substitution | Sequential reaction of a di-substituted phthalonitrile with different nucleophiles. | Direct synthesis of asymmetrically substituted phthalonitrile precursors. | figshare.commdpi.com |

Incorporation of Diverse Functional Groups to Tailor Properties

The introduction of various functional groups onto the phthalonitrile backbone is a powerful tool for modifying the physical and chemical properties of the resulting polymers, such as solubility, processability, and final application performance.

Furan (B31954) and Thiophene (B33073): The incorporation of heterocyclic moieties like furan and thiophene can influence the electronic properties and reactivity of the phthalonitrile. While specific examples for the direct furan-functionalization of the target compound are not detailed in the searched literature, general methods for furan synthesis, such as the Paal-Knorr synthesis, could be adapted. organic-chemistry.org Thiophene-containing phthalonitrile derivatives have been synthesized and characterized. researchgate.netnih.gov For example, novel phthalonitrile derivatives bearing a thiophene-chalcone group have been prepared and subsequently used to form zinc(II) and magnesium(II) phthalocyanine complexes. researchgate.net The presence of the thiophene ring can enhance the π-conjugation of the system and impart specific electronic properties. researchgate.netnih.gov

Hydroxyl Groups: The introduction of hydroxyl (-OH) groups, typically as phenolic moieties, can provide sites for further reactions and can also act as internal curing promoters for the phthalonitrile resin. researchgate.net Phthalonitrile resins derived from various dihydroxybenzene isomers (hydroquinone, resorcinol, and catechol) have been synthesized. These polymers exhibit high glass-transition temperatures and excellent thermal stability. researchgate.net The presence of phenolic hydroxyl groups can also enhance the adhesive properties of the resin.

Phosphazene: The incorporation of a cyclotriphosphazene (B1200923) ring into the phthalonitrile structure can significantly enhance the flame retardancy and thermal stability of the resulting polymers. A branched phthalonitrile containing a cyclotriphosphazene (CTP-PN) core has been synthesized. mdpi.combohrium.comresearchgate.net This was achieved by reacting hexa(4-(3,4-dicyanophenoxy)phenylamino)cyclotriphosphazene (CTP-PN) from hexachlorocyclotriphosphazene (HCCP) and 4-aminophenoxyphthalonitrile (4-APN). mdpi.combohrium.com The resulting CTP-PN resin exhibited self-catalytic behavior, initiating curing at 200 °C, and the cured polymer showed high thermal stability with a 5% weight loss temperature of 405 °C and a char yield at 800 °C exceeding 70% in a nitrogen atmosphere. mdpi.combohrium.com

| Functional Group | Effect on Phthalonitrile Properties | Example Precursor/Monomer | References |

| Thiophene | Modifies electronic properties, enhances π-conjugation. | Phthalonitrile derivatives with thiophene-chalcone groups. | researchgate.netnih.gov |

| Hydroxyl (Phenolic) | Acts as an internal curing promoter, provides sites for further reactions, enhances adhesion. | Phthalonitrile resins from dihydroxybenzene isomers. | researchgate.net |

| Phosphazene | Enhances flame retardancy and thermal stability. | Branched phthalonitrile containing a cyclotriphosphazene core (CTP-PN). | mdpi.combohrium.comresearchgate.net |

Bridging Phthalonitrile Units with Flexible or Rigid Linkages

Connecting two or more phthalonitrile units through various linking groups is a common strategy to create monomers for high-performance thermosetting polymers. The nature of the bridging group, whether flexible or rigid, plays a crucial role in determining the processing characteristics of the monomer and the final properties of the cured polymer.

Flexible Linkages: The introduction of flexible linkages, such as ether bonds, aliphatic chains, or siloxane (Si-O-Si) units, can lower the melting point and viscosity of the phthalonitrile monomers, thereby widening the processing window. google.comrsc.org For example, the incorporation of Si-O-Si chain segments has led to the development of a liquid phthalonitrile monomer with a melting point of -10.8 °C and low viscosity at room temperature. rsc.org These flexible monomers are more amenable to processing techniques like resin transfer molding (RTM) and resin infusion.

Rigid Linkages: In contrast, rigid bridging groups, such as aromatic rings or sulfone moieties, are used to enhance the thermal stability and mechanical strength of the resulting polymers. google.com Phthalonitrile monomers bridged with aromatic nuclei linked by ether and/or sulfone groups have been synthesized. These monomers can be polymerized to form materials with excellent thermal and oxidative stability, high mechanical strength, and good adhesive properties. google.com

| Linkage Type | Effect on Properties | Example Linker | References |

| Flexible | Lowers melting point and viscosity, widens processing window. | Ether, aliphatic chains, siloxane (Si-O-Si). | google.comrsc.org |

| Rigid | Enhances thermal stability and mechanical strength. | Aromatic rings, sulfone. | google.com |

Development of Bio-Based and Environmentally Benign Phthalonitrile Derivatives

With a growing emphasis on sustainability, there is increasing interest in developing phthalonitrile resins from renewable resources. Several bio-based phenols and other natural products have been successfully used as starting materials for the synthesis of phthalonitrile monomers.

Vanillin-Based Phthalonitriles: Vanillin (B372448), a renewable and readily available compound, has been used to synthesize novel phthalonitrile resins. researchgate.netacs.orgfigshare.combohrium.com In one approach, vanillin was used to create a phthalonitrile monomer containing two phthalonitrile groups. This bio-based resin exhibited excellent processing viscosity and good thermal stability after curing. bohrium.com Another strategy involved the synthesis of vanillin- and isovanillin-based phthalonitriles containing spirocycle acetal (B89532) structures, which also demonstrated good thermal and thermomechanical properties. acs.orgfigshare.com

Resveratrol- and Dihydroresveratrol-Based Phthalonitriles: The natural triphenols, resveratrol (B1683913) and dihydroresveratrol, have been utilized to prepare phthalonitrile resins with three phthalonitrile groups per molecule. researchgate.net These were the first reported phthalonitrile resins derived from a renewable feedstock. The resulting amorphous resins showed viscosities suitable for resin transfer molding and, after curing, exhibited thermal stability above 500 °C with no observable glass transition temperature. researchgate.net

L-Tyrosine-Based Phthalonitriles: The amino acid L-tyrosine has also been explored as a renewable building block for phthalonitrile monomers. A novel bio-based phthalonitrile derived from L-tyrosine was synthesized, with a biomass content of 56%. rsc.orgresearchgate.netrsc.org The resulting polymer displayed a high glass transition temperature and excellent thermal properties, comparable to or exceeding those of petroleum-based bisphenol A phthalonitrile resin. rsc.orgresearchgate.netrsc.org

| Bio-Based Source | Resulting Phthalonitrile Derivative | Key Properties | References |

| Vanillin | Vanillin-based phthalonitrile resins (including spirocycle acetal structures). | Good processability, high thermal stability, good thermomechanical properties. | researchgate.netacs.orgfigshare.combohrium.com |

| Resveratrol/Dihydroresveratrol | Triphenolic phthalonitrile resins. | Excellent thermal stability (>500 °C), suitable viscosity for RTM. | researchgate.net |

| L-Tyrosine | L-Tyrosine-based phthalonitrile monomer. | High biomass content (56%), high glass transition temperature, excellent thermal properties. | rsc.orgresearchgate.netrsc.org |

Advanced Materials Science Applications of Polymers and Macrocycles Derived from 4,5 Bis 3 Methoxyphenoxy Phthalonitrile

High-Performance Polymer Matrix Composites (PMC) for Extreme Environments

Phthalonitrile-based thermosets are a distinguished class of high-temperature polymers. sci-hub.se The polymerization of phthalonitrile (B49051) monomers like 4,5-bis(3-methoxyphenoxy)phthalonitrile proceeds through a cyclic addition reaction, forming a densely cross-linked, aromatic network without the generation of volatile by-products. researchgate.net This curing process results in polymers with remarkable thermal and oxidative stability, superior flame resistance, and low moisture absorption, positioning them as ideal matrix materials for advanced composites in demanding environments. specificpolymers.comresearchgate.net

Applications in Aerospace, Marine, and Microelectronics

The exceptional properties of phthalonitrile-based polymers make them prime candidates for applications where materials are subjected to extreme conditions.

Aerospace: In the aerospace sector, there is a continuous demand for lightweight materials that can withstand high temperatures and mechanical stress. specificpolymers.com Phthalonitrile composites are utilized in components near aero-engines and in airframes for supersonic aircraft, where they offer a weight-saving alternative to traditional materials like titanium without compromising performance. researchgate.netspecificpolymers.com Their inherent flame resistance is a critical safety feature, meeting stringent industry requirements. sci-hub.se

Marine: Phthalonitrile resins are particularly valued in naval applications, especially for use in submarines, due to their excellent fire safety profile, including low heat release and difficulty in ignition. sci-hub.se Their low water absorption also contributes to their durability in marine environments. researchgate.net

Microelectronics: The high thermal stability and structural integrity of these polymers at elevated temperatures make them suitable for microelectronics applications. sci-hub.se They can be used as encapsulating compounds or as matrix materials for circuit boards that must operate reliably under significant thermal loads. researchgate.net

Strategies for Enhancing Mechanical Performance and Thermo-Oxidative Stability

The performance of polymer matrix composites derived from this compound can be precisely tailored through several strategic approaches aimed at optimizing their mechanical and thermal properties.

Curing Agents: The choice of curing agent is crucial. Aromatic amines, such as bis(4-[4-aminophenoxy]phenyl)sulfone, are commonly used to initiate the polymerization of the nitrile groups. researchgate.net The chemical structure of the curing agent influences the reaction kinetics and the final cross-link density of the polymer network. researchgate.net

Post-Curing Optimization: Thermal post-curing at elevated temperatures (e.g., 300-375°C) is essential for completing the cross-linking reaction and maximizing the glass transition temperature (Tg) and thermo-oxidative stability of the final thermoset. researchgate.net The mechanical properties of the resin have been shown to be a direct function of the post-curing conditions. researchgate.net

Monomer Modification: The inherent properties of the polymer can be modified at the monomer stage. Incorporating elements like boron or phosphorus into the phthalonitrile monomer structure can enhance flame retardancy and thermo-oxidative stability. researchgate.netmdpi.comdntb.gov.ua Similarly, creating oligomeric phthalonitrile resins with flexible ether linkages can improve processability by lowering the melting point and widening the processing window without significantly compromising thermal performance. researchgate.netresearchgate.net

The following table summarizes the thermal properties of a representative phthalonitrile resin system, illustrating its high-temperature performance capabilities.

| Property | Value | Source |

| 5% Weight Loss Temperature (TGA in N₂) | > 500 °C | mdpi.com |

| 5% Weight Loss Temperature (TGA in Air) | ~500 °C | researchgate.netmdpi.com |

| Char Yield at 1000 °C (in N₂) | > 60% | mdpi.com |

| Glass Transition Temperature (Tg) | > 400 °C | researchgate.net |

Electronic and Optoelectronic Materials

The cyclotetramerization of phthalonitrile precursors like this compound yields phthalocyanines (Pcs), which are macrocyclic compounds with a highly conjugated 18 π-electron system. researchgate.net This electronic structure is the source of their distinctive physicochemical properties, including intense absorption in the visible spectrum and valuable redox characteristics, making them a focus of research for electronic and optical applications. researchgate.netresearchgate.net The methoxyphenoxy substituents enhance the solubility of these molecules in common organic solvents, which facilitates their processing into thin films and integration into devices. researchgate.net

Investigation of Semiconductive Properties in Derived Phthalocyanines

Phthalocyanines are well-regarded as organic semiconductors. researchgate.net Their planar structure and extensive π-conjugation allow for intermolecular π-π stacking, which can facilitate charge transport. Silicon phthalocyanine (B1677752) (SiPc) derivatives, for instance, have emerged as promising n-type organic semiconductors for use in thin-film transistors (OTFTs). unibo.it The charge carrier mobility in these materials is influenced by the molecular packing and orientation within the thin film. The semiconducting properties of Pcs derived from this compound make them potential candidates for components in low-dimensional metal and semiconductor devices. researchgate.net

Potential in Thin-Film Photovoltaic Devices and Optical Limiting

The strong light absorption properties of phthalocyanines in the visible and near-infrared regions make them suitable for optoelectronic applications.

Photovoltaic Devices: Phthalocyanines have been investigated as active materials in organic solar cells, where they can function as light-absorbing and charge-transporting layers. researchgate.net Their chemical and thermal stability are advantageous for device longevity.

Optical Limiting: Phthalocyanines exhibit nonlinear optical (NLO) properties, particularly reverse saturable absorption, which is a key mechanism for optical limiting. researchgate.netnih.gov Optical limiters are materials that transmit light at low intensities but become opaque at high intensities, serving to protect sensitive optical sensors or human eyes from damage by intense laser pulses. acrhem.orgrsc.org The NLO response can be tuned by changing the central metal atom in the phthalocyanine core or by modifying the peripheral substituents. nih.govrsc.org Studies on various phthalocyanines have demonstrated their potential for these applications, with low limiting thresholds observed even with continuous wave lasers. acrhem.org

The table below presents typical nonlinear optical coefficients for a representative phthalocyanine, highlighting its suitability for optical applications.

| NLO Property | Symbol | Typical Value Range |

| Nonlinear Refraction | n₂ | 10⁻¹¹ - 10⁻¹⁰ m²/W |

| Nonlinear Absorption Coefficient | β | 10⁻¹² - 10⁻¹¹ m/W |

| Third-Order NLO Susceptibility | χ⁽³⁾ | 10⁻¹³ - 10⁻¹² esu |

| Two-Photon Absorption Cross-Section | σ₂ | 9,000 - 57,000 GM |

Note: Values are generalized from studies on various substituted phthalocyanines and can vary significantly based on molecular structure, concentration, and measurement conditions. nih.gov

Catalytic Systems Based on Derived Phthalocyanines and Porphyrazines

Metallophthalocyanines (MPcs) and their structural analogues, porphyrazines, are known for their catalytic activity, which stems from the coordinated metal ion at the center of the macrocycle. researchgate.net This metal center can exist in various oxidation states and can activate small molecules, making MPcs effective catalysts for a wide range of chemical transformations, particularly oxidation reactions. mdpi.com

The catalytic utility of MPcs derived from this compound is being explored in several areas. The peripheral methoxyphenoxy groups improve the solubility of the catalyst in organic media, allowing for homogeneous catalysis. For applications requiring catalyst recovery and reuse, these soluble complexes can be immobilized onto solid supports, such as mesoporous titanium dioxide, to create stable and efficient heterogeneous catalysts. mdpi.com These supported catalysts have demonstrated high turnover numbers and excellent reusability in the selective oxidation of sulfides to sulfoxides using molecular oxygen. mdpi.com The versatility of the phthalocyanine structure allows for the incorporation of a wide variety of metals (e.g., Co, Fe, Mn, Zn), enabling the design of catalysts tailored for specific reactions. researchgate.net

Synthesis of Metal-Porphyrazine and Phthalocyanine Catalysts

The synthesis of metal-porphyrazine and phthalocyanine catalysts from this compound follows established cyclotetramerization procedures. For phthalocyanines, the precursor is typically heated in the presence of a metal salt, such as a metal chloride or acetate (B1210297), in a high-boiling solvent like N,N-dimethylformamide (DMF) or 1-pentanol. A non-nucleophilic base, for instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often employed to facilitate the reaction. ru.nl This method allows for the preparation of a variety of metallophthalocyanines (MPs), including those with zinc, cobalt, and copper centers.

The synthesis of the corresponding metal-free phthalocyanine can be achieved through a similar cyclotetramerization reaction, often using a metal-free template or by demetallation of a labile metal complex, such as a zinc phthalocyanine, under acidic conditions. rsc.org

Porphyrazines, which are aza-analogs of phthalocyanines, can be synthesized from appropriate dinitrile precursors. While specific synthesis routes starting directly from this compound to form porphyrazines are not extensively detailed in the literature, the general approach involves the cyclotetramerization of a suitable dicyanopyrazine derivative. researchgate.net The synthesis of peripherally substituted tetrapyrazinoporphyrazines and their metal derivatives has become more accessible, allowing for the creation of multimetallic structures with tailored properties. researchgate.net

A study on the positional isomer, 4,5-bis(4-methoxyphenoxy)phthalonitrile, demonstrated the successful synthesis of its metal-free and metallophthalocyanine complexes (Mg, Zn, Pd). researchgate.net The synthesis involved the cyclotetramerization of the phthalonitrile precursor in the presence of the respective metal salts, yielding complexes with good solubility in various organic solvents. researchgate.net This work provides a strong precedent for the analogous synthesis using the 3-methoxy substituted isomer.

Table 1: Representative Synthesis of Metallophthalocyanines from Substituted Phthalonitriles

| Precursor | Metal Salt | Solvent/Base | Product | Reference |

| 4,5-bis(4-methoxyphenoxy)phthalonitrile | MgCl₂, Zn(OAc)₂, PdCl₂ | n-amyl alcohol/DBU | Mg(II), Zn(II), Pd(II) octa(4-methoxyphenoxy)phthalocyanine | researchgate.net |

| 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile | Co(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O | DMF/DBU | Co(II), Zn(II) phthalocyanines | |

| 4-nitrophthalonitrile (B195368) | Zn(OAc)₂ | DMAE | Zn(II) tetra-nitrophthalocyanine |

Exploration of Catalytic Activity in Various Chemical Transformations

Metallophthalocyanines (MPcs) and metalloporphyrazines derived from substituted phthalonitriles are renowned for their catalytic activity in a multitude of chemical transformations, particularly oxidation reactions. researchgate.netthieme-connect.de The catalytic efficacy of these macrocycles is profoundly influenced by the nature of the central metal ion and the peripheral substituents. researchgate.net

For instance, cobalt and iron phthalocyanines are well-known catalysts for the oxidation of various organic substrates, including thiols, phenols, and aromatic hydrocarbons. researchgate.net The introduction of electron-withdrawing or electron-donating groups on the periphery of the phthalocyanine ring can modulate the redox potential of the central metal ion, thereby fine-tuning the catalytic activity. researchgate.net

While specific catalytic studies on macrocycles derived directly from this compound are not yet prevalent in the literature, the general catalytic behavior of related systems provides valuable insights. Metalloporphyrazine networks have demonstrated excellent catalytic activity in the oxidation of thiols to disulfides. worldscientific.com The catalytic performance of these materials is influenced by the type of metal ion and the specific surface area of the catalyst. worldscientific.com

Furthermore, metalloporphyrins and metallophthalocyanines immobilized on solid supports, such as mesoporous silica, have been explored as heterogeneous catalysts for oxidation reactions. nih.gov This approach offers advantages in terms of catalyst recovery and reusability. nih.gov The catalytic oxidation of substrates like cyclohexane (B81311) and cyclohexene (B86901) to produce valuable industrial chemicals is an area of active research. nih.gov

Flame Retardant Materials Research

Phthalonitrile-based polymers are increasingly recognized for their exceptional thermal stability and inherent flame retardant properties. researchgate.netnih.gov The polymerization of phthalonitrile monomers, such as those derived from this compound, leads to the formation of a highly cross-linked, aromatic network structure. This network is characterized by the formation of thermally stable heterocyclic units like triazine and phthalocyanine rings. nih.gov

The outstanding flame retardancy of these polymers is attributed to several factors. Upon exposure to high temperatures, they exhibit high char yields, meaning a significant portion of the material converts into a carbonaceous char rather than volatile, flammable gases. rsc.org This char layer acts as a physical barrier, insulating the underlying material from the heat source and limiting the supply of oxygen to the combustion zone. nih.gov

The mechanism of flame retardancy in phosphorus-containing flame retardants, which can be incorporated into polymer matrices, involves both gas-phase and condensed-phase actions. In the gas phase, volatile phosphorus-containing radicals can scavenge highly reactive H• and HO• radicals, interrupting the chain reactions of combustion. In the condensed phase, phosphoric acid species can promote the dehydration and carbonization of the polymer, further enhancing the formation of a protective char layer. nih.gov Similarly, the nitrogen-rich structure of phthalonitrile polymers contributes to their flame retardancy through the release of non-flammable gases like nitrogen upon decomposition, which can dilute the flammable gases in the combustion zone.

Research into phthalonitrile resins derived from various bisphenols has demonstrated their potential for creating high-performance, flame-resistant thermosets. researchgate.net These materials exhibit high glass transition temperatures and excellent thermo-oxidative stability, making them suitable for applications in aerospace, marine, and electronics where stringent fire safety standards are required. rsc.org The introduction of flexible ether linkages, as is the case with this compound, can also improve the processability of the resulting resins without significantly compromising their thermal properties.

Table 2: Thermal Properties of Phthalonitrile-Based Polymers

| Phthalonitrile Monomer System | Curing Conditions | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (TGA) | Char Yield at 800 °C (N₂) | Reference |

| o-BDB with 4,4′-diaminodiphenyl ether | 350 °C | > 400 °C | 520 °C | ~78% | researchgate.net |

| m-BDB with 4,4′-diaminodiphenyl ether | 350 °C | > 400 °C | 515 °C | ~77% | researchgate.net |

| p-BDB with 4,4′-diaminodiphenyl ether | 350 °C | > 400 °C | 510 °C | ~76% | researchgate.net |

| CTP–PN | 280 °C | - | 405 °C | > 70% | nih.gov |

*o-BDB: 1,2-bis(3,4-dicyanophenoxy) benzene (B151609); m-BDB: 1,3-bis(3,4-dicyanophenoxy) benzene; p-BDB: 1,4-bis(3,4-dicyanophenoxy) benzene; CTP-PN: Branched Phthalonitrile Containing Cyclotriphosphazene (B1200923)

Self-Assembly and Nanostructured Materials

The unique molecular architecture of phthalocyanine and porphyrazine derivatives of this compound provides a platform for the construction of well-defined nanostructured materials through self-assembly processes. These processes are governed by non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding. worldscientific.com

Formation of Chiral Nanoparticles and Aggregates

The formation of chiral structures from achiral building blocks is a fascinating aspect of supramolecular chemistry. Phthalocyanine derivatives, even when achiral themselves, can be induced to form chiral aggregates. researchgate.net This induced chirality can arise from interactions with chiral templates, such as chiral solvents or additives, or through the application of external physical forces like mechanical rotation. researchgate.net

For instance, the interfacial assembly of an achiral zinc phthalocyanine at the air/water interface can lead to the formation of Langmuir-Blodgett films exhibiting supramolecular chirality. nih.gov The cooperative arrangement of the phthalocyanine macrocycles in a helical fashion within the aggregates is responsible for the observed optical activity. nih.gov The degree of aggregation and the resulting chirality can often be controlled by parameters such as surface pressure. nih.gov

While specific studies on the formation of chiral nanoparticles from this compound are yet to be reported, the principles of induced chirality in phthalocyanine systems are well-established. The presence of the methoxy (B1213986) groups on the phenoxy substituents could influence the intermolecular interactions and the resulting helical arrangement of the macrocycles in aggregates. The synthesis of chiral phthalonitrile compounds, for example by reacting 4-nitrophthalonitrile with a chiral alcohol, provides a direct route to chiral phthalocyanines and their subsequent self-assembly into chiral nanostructures. researchgate.net

Supramolecular Architectures with Tunable Properties

The self-assembly of peripherally substituted phthalocyanines can lead to the formation of a variety of supramolecular architectures, including columnar structures in liquid crystalline phases, Langmuir-Blodgett films, and organized aggregates in solution. ru.nl These organized assemblies are of great interest for applications in one-dimensional energy and charge transport. ru.nl

The nature of the peripheral substituents plays a crucial role in directing the self-assembly process. For example, phthalocyanines substituted with long alkyl chains can exhibit liquid crystalline behavior, forming well-defined columnar mesophases. ru.nl The introduction of crown ether moieties can lead to aggregation in the presence of metal cations, forming stacked structures. ru.nl

The crystal structure of 4-(3-methoxyphenoxy)phthalonitrile, a precursor related to the title compound, reveals the importance of π-π stacking interactions in its solid-state packing. thieme-connect.de In this structure, the favorable spatial arrangement of the aromatic rings of neighboring molecules leads to significant intermolecular attraction. thieme-connect.de Such interactions are expected to play a key role in the formation of supramolecular architectures from polymers and macrocycles derived from this compound.

The ability to control the supramolecular organization of phthalocyanines is critical for optimizing their properties for specific applications. For example, controlling the aggregation of phthalocyanines in thin films can significantly impact the performance of electronic devices. rsc.org The methoxy groups in this compound are likely to influence the solubility and aggregation behavior of its derivatives, offering a means to tune the resulting supramolecular architectures and their properties.

Q & A

Q. Advanced: How can reaction conditions be optimized to address yield inconsistencies in scaled-up synthesis?

Answer: Yield discrepancies often arise from incomplete substitution or side reactions. Strategies include:

- Temperature control : Maintaining 110°C minimizes thermal degradation of nitrile groups.

- Base stoichiometry : Excess K₂CO₃ (3–4 eq.) ensures complete deprotonation of phenolic groups .

- Solvent drying : Anhydrous conditions prevent hydrolysis of intermediates. Computational modeling (e.g., DFT) can predict reactive sites to guide optimization .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

Routine characterization involves:

Q. Advanced: How do computational methods like DFT complement experimental data in structural analysis?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Molecular geometry : Bond lengths and angles align with X-ray crystallography data (e.g., C-O bond length ~1.36 Å) .

- Vibrational frequencies : Matches experimental IR/Raman spectra with <5% deviation.

- NLO properties : Calculated hyperpolarizability (β) values indicate second-order nonlinear optical potential .

Basic: What are the challenges in purifying this compound?

Answer:

Common issues include:

- Byproduct formation : Unreacted 3-methoxyphenol or KCl residues.

- Solubility : The compound is highly soluble in chloroform and benzene, complicating precipitation.

Solutions : - Sequential washing : Use 5% KOH to remove phenolic residues, followed by water to neutral pH .

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent achieves >98% purity .

Q. Advanced: How does aggregation behavior in solution affect spectral interpretation?

Answer: Aggregation in polar solvents (e.g., DMSO) causes:

- UV-Vis broadening : H-aggregates redshift absorption peaks, requiring dilution studies to isolate monomeric spectra.

- ¹H-NMR signal splitting : Stacking interactions broaden aromatic proton signals, resolved via variable-temperature NMR .

Basic: What are the primary applications of this compound in materials science?

Answer:

It serves as a precursor for low-symmetry phthalocyanines (Pcs), which are used in:

Q. Advanced: How do substituent electronic effects influence phthalocyanine properties?

Answer:

- Electron-donating groups (e.g., methoxy) : Increase HOMO energy, enhancing hole mobility in Pcs .

- Steric effects : Bulky substituents (e.g., tert-butyl) reduce aggregation, improving solubility and device performance .

Basic: What safety precautions are required when handling this compound?

Answer:

- Toxicity : Classified as harmful (Category III) with LD₅₀ >500 mg/kg (oral, rat).

- Storage : Keep at 0–6°C in airtight containers to prevent moisture absorption .

Q. Advanced: How do hydrolysis pathways impact stability during long-term storage?

Answer:

- Mechanism : Nucleophilic attack on the nitrile group by water, catalyzed by trace acids/bases.

- Mitigation : Additives like molecular sieves or storage under inert gas (N₂/Ar) reduce degradation rates .

Basic: What solvents are optimal for processing this compound in thin-film applications?

Answer:

Q. Advanced: How do solvent polarity and boiling point affect crystallization kinetics?

Answer:

- Low-polarity solvents (e.g., hexane) : Induce rapid nucleation, yielding small crystals.

- High-boiling solvents (e.g., DMF) : Slow evaporation produces larger, more ordered crystals for X-ray analysis .

Basic: How is the purity of the compound validated for research use?

Answer:

- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water 70:30).

- Elemental analysis : C, H, N content within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.